4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and a pyrazolone core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 4-[(E)-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves several steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and 2,4-dinitrofluorobenzene.
Reaction Conditions: These starting materials are mixed in anhydrous dichloromethane and stirred at room temperature for 2-3 hours.
Chemical Reactions Analysis
4-[(E)-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can undergo oxidation reactions, forming nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing different substituents onto the rings.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE include other nitro-substituted aromatic compounds and pyrazolone derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C26H23N5O7 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
4-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C26H23N5O7/c1-4-37-24-14-18(10-12-23(24)38-22-13-11-20(30(33)34)15-21(22)31(35)36)16-27-25-17(2)28(3)29(26(25)32)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3 |
InChI Key |
LOYRUZGZANOCLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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